molecular formula C11H10N4S3 B1668777 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 315702-40-0

5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1668777
M. Wt: 294.4 g/mol
InChI Key: KVNBVHCJAUXKPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole and triazole . It has a molecular weight of 294.43 . The IUPAC name for this compound is 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . The compound’s CAS number is 315702-40-0 .

Scientific Research Applications

Antimicrobial Applications

The chemical compound has been explored in various scientific research domains, particularly in the field of antimicrobial applications. For instance, derivatives of this compound, specifically the ones containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, have demonstrated notable antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016). Moreover, similar compounds have been synthesized and evaluated for their anticancer properties against various cancer cell lines, showing promising results especially in relation to melanoma and breast cancer (Ostapiuk et al., 2015).

Corrosion Inhibition

The compound and its derivatives have also been studied as potential corrosion inhibitors. Research indicates that certain benzimidazole derivatives, which share a structural similarity with the compound , are effective inhibitors for mild steel corrosion in acidic solutions. These studies provide insights into the thermodynamics of the corrosion process and suggest that these compounds adhere to the Langmuir adsorption isotherm (Yadav et al., 2013).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a focus of research, leading to the development of novel synthesis methods and identification of physical and chemical properties. Notably, microwave irradiation has been employed as an efficient method for synthesizing triazole-thiol derivatives, showcasing the potential for rapid and high-yield production of such compounds (Asrondkar et al., 2013).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNBVHCJAUXKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceefourin 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

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